molecular formula C10H14N2 B1622600 2-(2,5-Dimethylphenyl)ethanimidamide CAS No. 374064-83-2

2-(2,5-Dimethylphenyl)ethanimidamide

Cat. No.: B1622600
CAS No.: 374064-83-2
M. Wt: 162.23 g/mol
InChI Key: VLLICFQUTUMOSR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)ethanimidamide is an amidine derivative featuring a 2,5-dimethylphenyl substituent attached to an ethanimidamide backbone. Amidines are nitrogen-containing compounds with a general structure R–C(=NH)–NH₂, known for their basicity and diverse biological activities, including interactions with enzymes and receptors. The 2,5-dimethylphenyl group introduces steric and electronic effects that influence solubility, lipophilicity, and binding affinity to biological targets.

Properties

CAS No.

374064-83-2

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

VLLICFQUTUMOSR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CC(=N)N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence biological and chemical properties. For example:

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Exhibits strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts due to the electron-donating methyl groups at the 2,5-positions, which enhance lipophilicity and stabilize interactions with photosystem II [1].
  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Fluorine atoms at the 3,5-positions act as electron-withdrawing groups, improving PET inhibition through polar interactions with target proteins [1].

By contrast, 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 5766-40-5) lacks the amidine functionality but shares the 2,5-dimethylphenyl group. Its hydroxyacetic acid moiety confers distinct solubility and reactivity, making it more suitable for synthetic derivatization (e.g., esterification) rather than biological targeting [4].

Backbone Modifications and Functional Groups

Modifications to the core structure significantly alter applications:

  • rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol: This cyclohexanol derivative (MW 204.31) replaces the ethanimidamide group with a hydroxylated cyclohexane ring, prioritizing stereochemical complexity for chiral synthesis or material science applications [6].
  • N-(2,5-Dimethylphenyl)ethanimidamide : The amidine group provides a protonatable nitrogen, enabling pH-dependent interactions with biological membranes or enzymes. This is absent in carboxamides or hydroxyacetic acid analogs.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight Substituent Positions Key Functional Group IC₅₀ (PET Inhibition) CAS Number
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 307.35 2,5-dimethylphenyl Carboxamide ~10 µM Not provided
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid 180.20 2,5-dimethylphenyl Hydroxyacetic acid N/A 5766-40-5
rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol 204.31 2,5-dimethylphenyl Cyclohexanol N/A EN300-761603
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 313.28 3,5-difluorophenyl Carboxamide ~10 µM Not provided

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